molecular formula C13H24OSi2 B8466562 Trimethyl{3-methyl-4-[(trimethylsilyl)oxy]phenyl}silane CAS No. 825652-15-1

Trimethyl{3-methyl-4-[(trimethylsilyl)oxy]phenyl}silane

Cat. No. B8466562
CAS RN: 825652-15-1
M. Wt: 252.50 g/mol
InChI Key: KEJJMQMIEXFZHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethyl{3-methyl-4-[(trimethylsilyl)oxy]phenyl}silane is a useful research compound. Its molecular formula is C13H24OSi2 and its molecular weight is 252.50 g/mol. The purity is usually 95%.
BenchChem offers high-quality Trimethyl{3-methyl-4-[(trimethylsilyl)oxy]phenyl}silane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trimethyl{3-methyl-4-[(trimethylsilyl)oxy]phenyl}silane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

825652-15-1

Molecular Formula

C13H24OSi2

Molecular Weight

252.50 g/mol

IUPAC Name

trimethyl-(3-methyl-4-trimethylsilyloxyphenyl)silane

InChI

InChI=1S/C13H24OSi2/c1-11-10-12(15(2,3)4)8-9-13(11)14-16(5,6)7/h8-10H,1-7H3

InChI Key

KEJJMQMIEXFZHH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-2-methylphenol (1.5 g, 8.02 mmol) in THF (16 mL) at −78° C. was added n-butyl lithium (12.5 mL, 1.6 M solution in hexanes, 20.05 mmol) and the reaction was stirred at this temperature for 30 minutes. Trimethylsilyl chloride (2.5 mL, 20.05 mmol) was then added and the resulting mixture was stirred at −78° C. for a further 1.5 hours. The reaction was allowed to warm to room temperature and saturated ammonium chloride solution (10 mL) was added. The mixture was extracted with diethyl ether (2×20 mL) and the combined organic extracts were dried (magnesium sulphate) and concentrated under reduced pressure to give the intermediate 2-methyl-4-(trimethylsilyl)phenoxytrimethylsilane as a pale yellow oil (1.6 g). This intermediate was then diluted with THF (3 mL) and treated with TBAF (6.3 mL, 1.0 M solution in THF, 6.33 mmol) at room temperature. The reaction was stirred at this temperature for 5 minutes and poured into water (10 mL). The aqueous portion was then extracted with ether (3×5 mL) and the combined organic extracts were washed (saturated brine), dried (magnesium sulphate) and concentrated under reduced pressure. The resulting oily residue was pre-adsorbed onto silica and the 2-methyl-4-(trimethylsilyl)phenol isolated by column chromatography (SiO2; light petroleum to 7:3 light petroleum-diethyl ether) as a pale yellow oil (0.78 g, 68%). Rf=0.65 (7:3 light petroleum-diethyl ether, silica). 1H NMR (DMSO-d6): δH 0.17 (9 H, s), 2.1 (3 H, s), 6.77 (1 H, d, J=7.8 Hz), 7.12 (1 H, d, J=7.8 Hz), 7.17 (1 H, s), 9.36 (1 H, s).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.